molecular formula C11H11NO B1325206 2,6-Dimethylbenzoylacetonitrile CAS No. 677713-07-4

2,6-Dimethylbenzoylacetonitrile

Cat. No. B1325206
CAS RN: 677713-07-4
M. Wt: 173.21 g/mol
InChI Key: ZRGDABNLAQETGR-UHFFFAOYSA-N
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Description

“2,6-Dimethylbenzoylacetonitrile” is a chemical compound with the linear formula C11H11NO . It’s primarily used for research and development .

Scientific Research Applications

Overview

The applications of 2,6-Dimethylbenzoylacetonitrile in scientific research are extensive and varied. This compound is involved in a range of studies, from understanding its pharmacological effects to its role in the metabolism of other substances. Below are some of the key research areas where 2,6-Dimethylbenzoylacetonitrile has been studied.

Pharmacokinetics and Metabolism

2,6-Dimethylbenzoylacetonitrile has been a subject of interest in understanding the pharmacokinetics and metabolism of certain drugs. For instance, studies have delved into the metabolism and disposition of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound related to lidocaine, revealing insights into the formation of 2,6-dimethylaniline as a metabolite in both rats and humans (Martin et al., 1997). This research is pivotal in understanding the metabolic pathways and potential effects of related therapeutic agents.

Hemoglobin Adduct Formation

The formation of hemoglobin adducts by metabolites of various substances, including 2,6-Dimethylbenzoylacetonitrile, has been a subject of significant research. Studies have explored the binding of metabolites like 2,6-dimethylaniline to hemoglobin, shedding light on the potential carcinogenic properties and the mechanisms of toxicity of substances metabolized to 2,6-dimethylaniline (Bryant et al., 1994).

Serotonin Transporter Imaging

2,6-Dimethylbenzoylacetonitrile derivatives have been utilized in the development of radioligands for imaging studies. For instance, the use of (11)C-N,N-Dimethyl-2-(2-amino-4-methylphenylthio)benzylamine ((11)C-MADAM), a compound with high specificity for serotonin transporters, has been explored in PET studies of the human brain (Lundberg et al., 2005). This research is critical for understanding brain physiology and pathology, especially in neuropsychiatric disorders.

Environmental Exposure Analysis

Studies have also focused on the environmental exposure of populations, especially children, to insecticides. The extent of exposure to organophosphorus (OP) and pyrethroid (PYR) compounds in preschool children in South Australia was assessed, indicating widespread chronic exposure (Babina et al., 2012). Understanding the exposure levels and potential risks is crucial for public health policy and regulation of these chemicals.

properties

IUPAC Name

3-(2,6-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDABNLAQETGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645211
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzoylacetonitrile

CAS RN

677713-07-4
Record name 2,6-Dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677713-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.